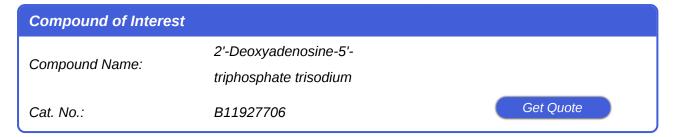


dATP chemical structure and biological function

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Deoxyadenosine Triphosphate (dATP): Chemical Structure and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyadenosine triphosphate (dATP) is a fundamental molecule in cellular metabolism and genetics. As one of the four deoxyribonucleoside triphosphates, it serves as a primary building block for the synthesis of deoxyribonucleic acid (DNA). Beyond this canonical role, dATP is a critical allosteric regulator of nucleotide metabolism and participates in cellular signaling pathways, including apoptosis. This technical guide provides a comprehensive overview of the chemical structure and diverse biological functions of dATP, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure of dATP

Deoxyadenosine triphosphate is a purine nucleoside triphosphate. Its molecular structure is composed of three key components: the nitrogenous base adenine, a deoxyribose sugar, and a triphosphate group.[1][2]

Adenine: A purine base that forms a glycosidic bond with the deoxyribose sugar.



- Deoxyribose Sugar: A five-carbon pentose sugar that differs from ribose (found in ATP) by the absence of a hydroxyl (-OH) group at the 2' position of the sugar ring. This structural difference is the defining feature of deoxyribonucleotides.[2]
- Triphosphate Group: A chain of three phosphate groups attached to the 5' carbon of the
 deoxyribose sugar. The hydrolysis of the high-energy phosphoanhydride bonds in this group
 releases a significant amount of energy.

The chemical formula for dATP is $C_{10}H_{16}N_5O_{12}P_3$, and its molecular weight is approximately 491.18 g/mol .[1][2]

Biological Functions of dATP

dATP plays several critical roles in the cell, ranging from its well-established function in DNA synthesis to its involvement in intricate regulatory and signaling networks.

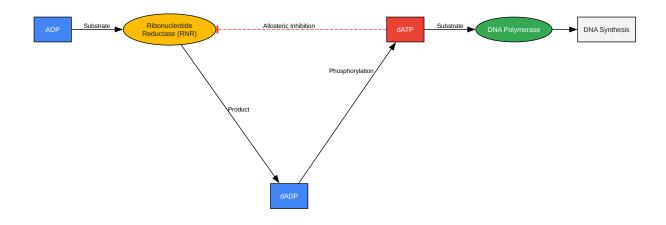
Substrate for DNA Synthesis

The most prominent biological function of dATP is to serve as a substrate for DNA polymerases during DNA replication and repair.[1] DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alphaphosphate of an incoming dNTP, in this case, dATP. This process results in the incorporation of deoxyadenosine monophosphate (dAMP) into the newly synthesized DNA strand, with the release of pyrophosphate (PPi). The selection of dATP for incorporation is dictated by the principle of complementary base pairing, where it forms two hydrogen bonds with a thymine (T) residue on the template strand.

Allosteric Regulation of Ribonucleotide Reductase

dATP is a key allosteric inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleoside diphosphates (NDPs) into deoxyribonucleoside diphosphates (dNDPs).[2] This feedback inhibition is a critical mechanism for maintaining a balanced pool of dNTPs, which is essential for high-fidelity DNA replication. High concentrations of dATP bind to an allosteric site on the RNR enzyme, inducing a conformational change that inhibits its catalytic activity.[2] This prevents the overproduction of dNTPs, which can be mutagenic.





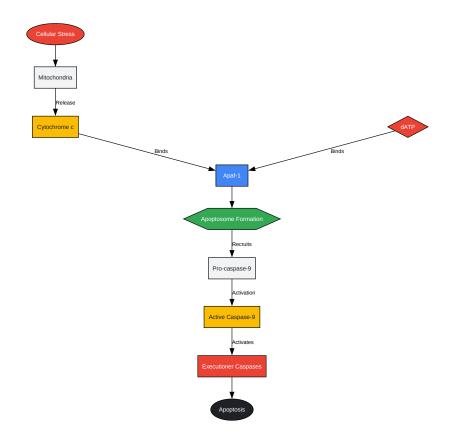
Click to download full resolution via product page

Caption: Allosteric inhibition of Ribonucleotide Reductase by dATP.

Role in Apoptosis

dATP is an essential component of the apoptosome, a large protein complex that plays a central role in the intrinsic pathway of apoptosis, or programmed cell death. In response to cellular stress, cytochrome c is released from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1 (Apoptotic protease-activating factor 1), which triggers a conformational change in Apaf-1, allowing it to bind dATP. The binding of dATP is crucial for the oligomerization of the Apaf-1/cytochrome c complex into the wheel-shaped apoptosome. The assembled apoptosome then recruits and activates pro-caspase-9, which in turn activates downstream executioner caspases, leading to the dismantling of the cell.





Click to download full resolution via product page

Caption: Role of dATP in the intrinsic apoptosis pathway.

Energy Metabolism

While ATP is the primary energy currency of the cell, dATP can also serve as an energy-transferring molecule in certain cellular contexts. For instance, in adenosine deaminase (ADA)-deficient red blood cells where dATP can accumulate to high levels, it has been shown to compensate for the absence of ATP in maintaining cell viability.

Cellular Signaling

Emerging evidence suggests that extracellular dATP can act as a signaling molecule. For example, it has been shown to stimulate bacterial adhesion and biofilm formation by inducing cell lysis and the release of extracellular DNA (eDNA).[3][4] This suggests that bacteria may sense extracellular dATP as a "danger signal" from host cells.[3][4]



Quantitative Data

The intracellular concentration of dATP is tightly regulated and varies depending on the cell type and the phase of the cell cycle.

Parameter	Organism/Cell Type	Condition	dATP Concentration (pmol/10 ⁶ cells)	Reference
Intracellular Concentration	Yeast (Saccharomyces cerevisiae)	Wild Type	66	[5]
Intracellular Concentration	Xenopus laevis	Embryo (2 hours)	50 μΜ	[6]
Intracellular Concentration	Human Colon Cells	Normal	Lower than cancer cells	[7][8]
Intracellular Concentration	Human Colon Cells	Cancer	Higher than normal cells	[7][8]

Enzyme	Substrate/Inhi bitor	Km/Ki/IC50	Organism/Enz yme Source	Reference
Ribonucleotide Reductase	dATP (inhibitor)	IC ₅₀ = 170 μM (for 5-NITP, a dATP mimic)	Human	[3]
Ribonucleotide Reductase	Clofarabine triphosphate (dATP analog, inhibitor)	IC50 = 65 nM	Human	[9]
Taq DNA Polymerase	dNTPs (substrate)	K _m = 33.3 μM	Thermus aquaticus	[10]

Experimental Protocols



Measurement of Intracellular dATP Concentration by HPLC-MS/MS

This protocol describes the extraction and quantification of intracellular dNTPs from mammalian cells using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

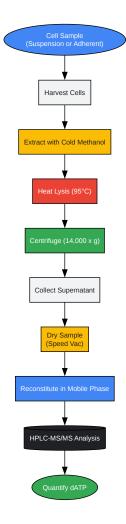
- Ice-cold phosphate-buffered saline (PBS)
- Ice-cold 65% methanol
- Microcentrifuge tubes
- Centrifuge (refrigerated)
- · Speed vacuum concentrator
- HPLC-MS/MS system

Procedure:

- Cell Harvesting: For suspension cells, pellet approximately 2 x 10⁶ cells by centrifugation. For adherent cells, wash the monolayer with ice-cold PBS and then lyse the cells directly on the plate by adding ice-cold 65% methanol.
- Extraction: Resuspend the cell pellet in 100 μL of ice-cold 65% methanol. Vortex vigorously for 1-2 minutes.
- Heat Lysis and Denaturation: Incubate the samples at 95°C for 3 minutes to lyse the cells and denature proteins.
- Centrifugation: Chill the samples on ice for 1 minute and then centrifuge at 14,000 x g for 3 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant, which contains the dNTPs, to a new, clean microcentrifuge tube.



- Drying: Dry the samples completely using a speed vacuum concentrator.
- Storage: Store the dried dNTP samples at -80°C until analysis.
- HPLC-MS/MS Analysis: Reconstitute the dried extracts in a suitable mobile phase. Inject the
 sample onto the HPLC column for separation. Use a mass spectrometer for detection and
 quantification of dATP against a standard curve. A common method uses a porous graphitic
 carbon column with a gradient of ammonium acetate and ammonium hydroxide in
 acetonitrile.[11][12]



Click to download full resolution via product page



Caption: Workflow for intracellular dATP quantification by HPLC-MS/MS.

DNA Polymerase Activity Assay (Fluorometric)

This protocol provides a general method for measuring the activity of DNA polymerases using a fluorometric assay.

Materials:

- Purified DNA polymerase
- DNA template-primer substrate
- dNTP mix (dATP, dCTP, dGTP, dTTP)
- Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl)
- Fluorescent DNA-intercalating dye (e.g., SYBR Green)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Reaction Setup: In a 96-well black microplate, prepare a reaction mixture containing the reaction buffer, DNA template-primer, and dNTP mix.
- Enzyme Addition: Add varying concentrations of the DNA polymerase to be tested to the wells. Include a no-enzyme control.
- Incubation: Incubate the plate at the optimal temperature for the specific DNA polymerase (e.g., 72°C for Taq polymerase) for a defined period (e.g., 30-60 minutes).
- Stopping the Reaction: Stop the reaction by adding EDTA to chelate the Mg²⁺ ions.
- Fluorescence Detection: Add the fluorescent DNA dye to the wells. The dye will intercalate into the newly synthesized double-stranded DNA, resulting in an increase in fluorescence.



- Measurement: Read the fluorescence intensity in a plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis: Subtract the background fluorescence from the no-enzyme control. Plot the fluorescence intensity against the concentration of DNA polymerase to determine the enzyme's activity.

Conclusion

Deoxyadenosine triphosphate is a molecule of central importance in molecular biology. Its primary role as a DNA precursor is intricately linked to its function as a critical regulator of the entire dNTP pool through its allosteric inhibition of ribonucleotide reductase. Furthermore, its involvement in the apoptotic pathway and as a potential signaling molecule highlights the multifunctionality of this essential nucleotide. A thorough understanding of dATP's chemical properties and biological functions is crucial for research in DNA replication and repair, cancer biology, and the development of novel therapeutic agents that target these fundamental cellular processes. The quantitative data and experimental protocols provided in this guide offer a practical resource for scientists working in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. Increased dNTP binding affinity reveals a nonprocessive role for Escherichia coli beta clamp with DNA polymerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cells die with increased cytosolic ATP during apoptosis: a bioluminescence study with intracellular luciferase PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]







- 6. The role of dNTP metabolites in control of the embryonic cell cycle PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Redox Status of Cancer Cells Supports Mechanisms behind the Warburg Effect PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- To cite this document: BenchChem. [dATP chemical structure and biological function].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b11927706#datp-chemical-structure-and-biological-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com